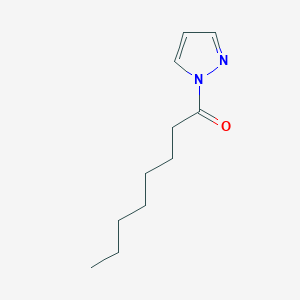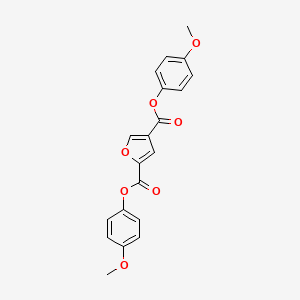
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a furan ring, which is further substituted with two carboxylate groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) furan-2,4-dicarboxylate typically involves the esterification of furan-2,4-dicarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of bio-based solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate has several scientific research applications, including:
Materials Science: Used as a monomer in the synthesis of bio-based polymers and resins with enhanced thermal and mechanical properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Industrial Applications: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl) furan-2,4-dicarboxylate in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s furan ring and methoxyphenyl groups enable it to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyphenyl) furan-2,5-dicarboxylate
- Bis(4-methoxyphenyl) furan-2,5-dicarboxylate
- Bis(4-methoxyphenyl) furan-3,4-dicarboxylate
Uniqueness
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and enhanced reactivity compared to its analogs, making it a valuable candidate for various applications in materials science and medicinal chemistry .
Properties
CAS No. |
57467-49-9 |
|---|---|
Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) furan-2,4-dicarboxylate |
InChI |
InChI=1S/C20H16O7/c1-23-14-3-7-16(8-4-14)26-19(21)13-11-18(25-12-13)20(22)27-17-9-5-15(24-2)6-10-17/h3-12H,1-2H3 |
InChI Key |
VZJZQJXIMUUSSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CO2)C(=O)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
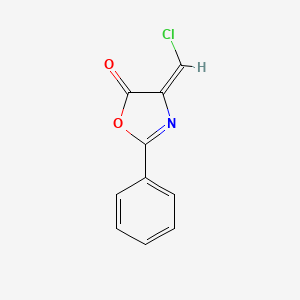
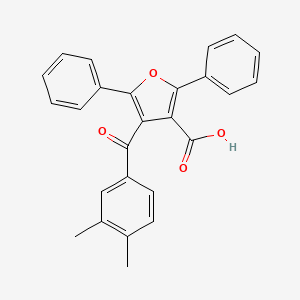
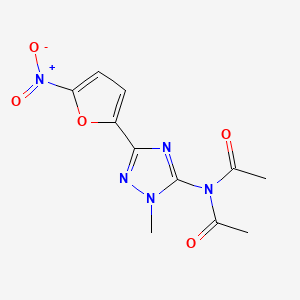
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
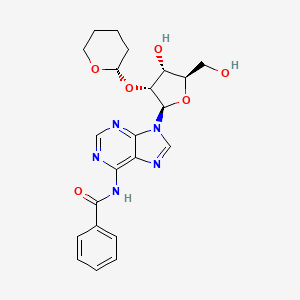
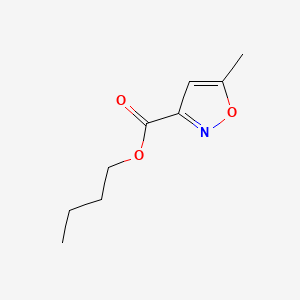
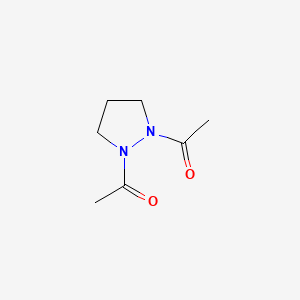
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
